molecular formula C16H12FN3OS B2784473 N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 696656-65-2

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

カタログ番号 B2784473
CAS番号: 696656-65-2
分子量: 313.35
InChIキー: UJHSFJQKFWSMEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK) and has shown promising results in preclinical studies for the treatment of B-cell malignancies. BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a key role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies.

作用機序

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a reversible inhibitor of BTK that binds to the enzyme’s active site and prevents its phosphorylation and activation. Inhibition of BTK leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound has also been shown to enhance the activity of natural killer cells and T-cells, leading to increased immune responses against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of CLL, MCL, and DLBCL. This compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.

実験室実験の利点と制限

One of the main advantages of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in combination with other targeted therapies, such as venetoclax and ibrutinib. However, this compound has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for the development of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: The safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent for B-cell malignancies.
2. Combination therapies: this compound may be effective in combination with other targeted therapies, such as venetoclax and ibrutinib, and further studies are needed to evaluate these combinations.
3. Biomarker identification: Biomarkers that predict response to this compound need to be identified to improve patient selection and treatment outcomes.
4. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies, and further studies are needed to identify and overcome these mechanisms.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical studies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers of response and resistance mechanisms. This compound may also be effective in combination with other targeted therapies, and its development as a therapeutic agent for B-cell malignancies warrants further investigation.

合成法

The synthesis of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chlorobenzaldehyde to form 4-fluoro-4'-chloroazobenzene. This intermediate is then reacted with 4-thiocyanatoquinazoline to form the desired product, this compound. The final product is obtained after purification through column chromatography.

科学的研究の応用

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation, increased apoptosis, and enhanced immune responses.

特性

IUPAC Name

N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHSFJQKFWSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。